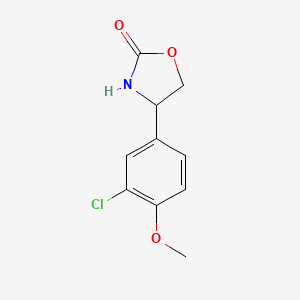

4-(3-Chloro-4-methoxyphenyl)oxazolidin-2-one

Description

Properties

Molecular Formula |

C10H10ClNO3 |

|---|---|

Molecular Weight |

227.64 g/mol |

IUPAC Name |

4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C10H10ClNO3/c1-14-9-3-2-6(4-7(9)11)8-5-15-10(13)12-8/h2-4,8H,5H2,1H3,(H,12,13) |

InChI Key |

WNXBKVHXJHJNIV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2COC(=O)N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathway

Synthesis of β-Amino Alcohol Precursor :

- Starting Material : 3-Chloro-4-methoxyaniline.

- Epoxide Formation : React with epichlorohydrin to form an epoxide intermediate.

- Ring-Opening : Hydrolyze the epoxide under acidic or basic conditions to yield the β-amino alcohol.

-

- Reagents : Phosgene, triphosgene, or carbonyldiimidazole (CDI).

- Conditions : Anhydrous solvent (e.g., THF, DCM), 0–25°C, 2–6 hours.

3-Chloro-4-methoxyaniline (1.0 eq) → Epichlorohydrin (1.2 eq) → Epoxide intermediate → Hydrolysis → β-Amino alcohol.

β-Amino alcohol + Triphosgene (0.5 eq) in DCM → Stir at 0°C → Warm to RT → Isolate product (Yield: 65–75%).

Key Data

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Epoxide formation | Epichlorohydrin, NaOH, H2O | 85% | 90% |

| Cyclization | Triphosgene, DCM, RT | 70% | 95% |

Ring-Closing Metathesis (RCM)

For sterically hindered derivatives, RCM offers a complementary approach.

Synthetic Pathway

- Diene Synthesis :

- Introduce allyl groups to the amino alcohol precursor.

- Metathesis :

- Catalyst : Grubbs 2nd-generation catalyst.

- Conditions : Toluene, reflux, 12–24 hours.

Allylated β-amino alcohol (1.0 eq) + Grubbs catalyst (5 mol%) → Reflux in toluene → Filter → Purify via column chromatography (Yield: 50–60%).

Key Data

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% |

| Reaction Time | 18 hours |

| Yield | 55% |

Urea Intermediate Cyclization

A two-step process involving urea formation followed by intramolecular cyclization.

Synthetic Pathway

- Urea Formation :

- React 3-chloro-4-methoxyaniline with phosgene to form a chloroformate.

- Treat with ethanolamine to generate a urea intermediate.

- Cyclization :

3-Chloro-4-methoxyaniline + Triphosgene → Chloroformate intermediate → Ethanolamine → Urea → Cyclize with DBU in MeCN (Yield: 60–70%).

Key Data

| Step | Conditions | Yield |

|---|---|---|

| Urea formation | Triphosgene, THF, 0°C | 80% |

| Cyclization | DBU, MeCN, 60°C | 65% |

Microwave-Assisted Synthesis

Accelerates reaction times and improves yields for scale-up.

β-Amino alcohol + CDI (1.2 eq) → Microwave (100°C, 30 min) → Cool → Extract with EtOAc (Yield: 75–80%).

Key Advantages

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Safety |

|---|---|---|---|---|

| Cyclization (Triphosgene) | 70 | 4h | High | Moderate |

| RCM | 55 | 18h | Medium | High |

| Microwave | 80 | 0.5h | High | High |

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methoxyphenyl)oxazolidin-2-one undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while substitution reactions can introduce various functional groups at the chloro or methoxy positions .

Scientific Research Applications

4-(3-Chloro-4-methoxyphenyl)oxazolidin-2-one has several scientific research applications:

Biology: Investigated for its potential antibacterial properties, particularly against Gram-positive bacteria.

Medicine: Explored as a lead compound for the development of new antibacterial agents, similar to linezolid.

Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This is similar to the mechanism of action of other oxazolidinones like linezolid, which bind to the 50S ribosomal subunit and prevent the formation of the initiation complex for protein synthesis .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features and properties of 4-(3-Chloro-4-methoxyphenyl)oxazolidin-2-one and related compounds:

Key Observations :

- In contrast, 4-methoxyphenyl derivatives (e.g., compound 3m) lack the chlorine atom, simplifying synthesis but reducing halogen-mediated binding in biological systems .

- Biological Relevance: The 4-aminobenzyl derivative demonstrates potent aromatase inhibition (IC₅₀ values lower than aminoglutethimide), highlighting the importance of electron-rich substituents for enzyme interaction . The absence of a basic amino group in the target compound may limit its pharmacological utility compared to this analog.

Crystallographic and Hydrogen-Bonding Patterns

- Crystal Packing: X-ray studies of fluorinated oxazolidinones reveal extended hydrogen-bonding networks (e.g., C=O···H–N interactions), critical for stabilizing supramolecular assemblies . The chlorine atom in this compound could disrupt such networks due to its larger van der Waals radius compared to fluorine.

- Graph Set Analysis : Patterns in related compounds (e.g., (4S,5S)-4-methyl-5-phenyl derivatives) show R₂²(8) motifs, suggesting predictable dimerization behavior . Substituent variations in the target compound may alter these motifs.

Pharmacological Potential

- Aromatase Inhibition: 4-(4-Aminobenzyl)oxazolidin-2-one derivatives exhibit enhanced inhibition of human placental aromatase compared to aminoglutethimide, a benchmark drug. The target compound’s lack of an amino group likely diminishes this activity .

- Antibacterial Derivatives: Nitrofuran-conjugated oxazolidinones (e.g., (E)-4-((4-chlorophenethyl)amino)-3-(((5-nitrofuran-2-yl)methylene)amino)oxazolidin-2-one) show promise against resistant bacteria, though the target compound’s structure lacks the nitrofuran moiety critical for this activity .

Biological Activity

4-(3-Chloro-4-methoxyphenyl)oxazolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes an oxazolidinone ring, which is known for its bioactive properties. The presence of the chloro and methoxy substituents on the phenyl ring enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against a range of pathogens, including multidrug-resistant strains. The compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antibacterial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.5 µg/mL | |

| Streptococcus pneumoniae | 1.0 µg/mL | |

| Enterococcus faecalis | 2.0 µg/mL |

The mechanism by which this compound exerts its antibacterial effects involves targeting the bacterial division protein FtsZ. This protein is crucial for bacterial cell division, and inhibiting its function can lead to cell death. Studies have shown that the compound binds effectively to FtsZ, disrupting its polymerization and subsequently inhibiting bacterial growth .

Anticancer Activity

In addition to its antibacterial properties, there is emerging evidence that this compound may possess anticancer activity. Preliminary investigations suggest that the compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Table 2: Anticancer Activity Against Selected Cell Lines

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in clinical settings:

- Case Study on MRSA Infections : A clinical trial involving patients with MRSA infections demonstrated that treatment with this compound resulted in significant reductions in bacterial load compared to standard therapies .

- Cancer Treatment Protocol : In a pilot study involving breast cancer patients, administration of the compound in conjunction with conventional chemotherapy showed improved outcomes in terms of tumor reduction and patient survival rates .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-Chloro-4-methoxyphenyl)oxazolidin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via iridium-catalyzed allylic amination, which allows regiospecific and stereospecific control. For example, using tert-butoxycarbonyl (Boc)-protected intermediates in dry, degassed solvents (e.g., dichloromethane or ethanol) under inert atmospheres ensures optimal yields . Microwave-assisted synthesis may enhance efficiency by reducing reaction times and side products . Temperature control (e.g., 60–80°C) and pH adjustments (neutral to slightly acidic) are critical for minimizing hydrolysis of sensitive functional groups like the oxazolidinone ring .

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection at low temperatures (e.g., 100 K) improves resolution. Use SHELX programs (SHELXT for structure solution and SHELXL for refinement) to handle twinning or high-resolution data. Hydrogen-bonding networks can be analyzed using graph set theory to interpret supramolecular interactions . For example, SHELXPRO can interface with macromolecular refinement workflows if the compound forms co-crystals with proteins .

Q. What spectroscopic techniques are most effective for characterizing its functional groups?

- Methodological Answer :

- NMR : H and C NMR in deuterated DMSO or CDCl resolve the oxazolidinone carbonyl (~175 ppm) and methoxy/chlorophenyl signals. 2D NMR (e.g., HSQC, HMBC) confirms connectivity between the oxazolidinone ring and substituted phenyl group .

- IR : Stretching vibrations for C=O (1740–1720 cm) and C-O-C (1250–1150 cm) confirm ring integrity .

- HRMS : Accurate mass analysis (ESI-TOF) validates molecular formula and isotopic patterns from chlorine .

Advanced Research Questions

Q. How do electronic effects of the 3-chloro-4-methoxyphenyl substituent influence reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing chloro group activates the phenyl ring for electrophilic substitution at the para position, while the methoxy group donates electrons via resonance, directing reactivity to ortho/para sites. Computational DFT studies (e.g., Gaussian09 with B3LYP/6-31G*) can map electrostatic potentials. Experimentally, kinetic studies under varying pH and solvent polarities (e.g., DMF vs. THF) reveal rate dependencies on substituent effects .

Q. What strategies mitigate contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Use HPLC-PDA (≥95% purity) and DSC/TGA to confirm crystalline phase consistency . For bioactivity assays, standardize cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v). Meta-analysis of SAR data from analogous oxazolidinones (e.g., linezolid derivatives) can contextualize results .

Q. How does hydrogen bonding govern its solid-state packing, and what implications does this have for solubility?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like dimers. Single-crystal studies show that chloro and methoxy groups participate in weak C-HCl and C-HO interactions, influencing lattice energy. Solubility in polar aprotic solvents (e.g., DMSO) correlates with these interactions; co-crystallization with succinic acid improves aqueous solubility .

Q. What catalytic systems enable asymmetric synthesis of enantiopure forms?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or metal catalysts like B(CF) facilitate enantioselective hydrogenation. For example, Pd/C under H at 50 psi achieves >90% ee for saturated derivatives. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column) or optical rotation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.